N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
The compound N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride features a benzothiazole core substituted with a nitro group at position 6 and an ethylsulfonyl-benzamide moiety linked via a dimethylaminopropyl chain. The dimethylaminopropyl group likely enhances solubility and cationic interactions, while the nitro and ethylsulfonyl groups contribute to strong electron-withdrawing effects, influencing reactivity and target binding.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2.ClH/c1-4-32(29,30)17-8-5-7-15(13-17)20(26)24(12-6-11-23(2)3)21-22-18-10-9-16(25(27)28)14-19(18)31-21;/h5,7-10,13-14H,4,6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAIVRIGPUFOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride, with the molecular formula C21H25ClN4O5S2 and a molecular weight of 513.02, is a compound of interest in biological research. It is primarily utilized in studies focusing on its pharmacological properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethylamino group : Enhances solubility and biological activity.
- Ethylsulfonyl moiety : Contributes to the compound's interaction with biological targets.
- Nitrobenzothiazole ring : Known for its role in biological activity, particularly in antitumor and antimicrobial properties.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Cytotoxic Effects : Research indicates that the compound may induce cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Antitumor Activity :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Comparative Biological Activity
| Compound | Activity Type | Targeted Cells | IC50 (µM) |
|---|---|---|---|
| This compound | Cytotoxic | HL-60 | 15 |
| Control Compound A | Cytotoxic | HL-60 | 30 |
| Control Compound B | Antimicrobial | Staphylococcus aureus | 20 |
Safety and Toxicology
Safety data indicates that while the compound shows promising biological activity, it is essential to consider its toxicity profile during development. Preliminary assessments suggest moderate toxicity at high concentrations; therefore, further toxicological studies are warranted to establish safe dosage ranges for potential therapeutic applications .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the cytotoxic properties of compounds similar to N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride against various cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervix) cells. The IC50 values for these compounds ranged from 0.14 to 8.59 μM, indicating potent anticancer activity .
- Topoisomerase Inhibition
Binding Interactions
The binding affinity of this compound with human serum albumin has been studied, showing strong interactions with binding constants around M. This indicates its potential for effective drug delivery systems .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions to achieve desired pharmacological properties. The structural modifications can lead to derivatives with enhanced biological activities.
Study 1: Cytotoxicity Assessment
A study conducted on various derivatives of benzothiazole demonstrated that modifications in the side chains significantly affected their cytotoxicity against cancer cells. For instance, compounds substituted with ethanolamine showed IC50 values as low as 140 nM against A549 cells, emphasizing the importance of structural variations in enhancing bioactivity .
Study 2: Topoisomerase Interaction
In another investigation, docking studies confirmed that certain derivatives of this compound effectively bind to topoisomerase IIα, suggesting a mechanism by which these compounds can exert their anticancer effects through enzyme inhibition .
Summary Table of Applications
| Application | Details |
|---|---|
| Anticancer Activity | Effective against A549, MCF7, and HeLa cell lines with IC50 values ranging from 0.14–8.59 μM |
| Topoisomerase Inhibition | Inhibits human type IIα topoisomerase, disrupting DNA replication |
| Binding Affinity | Strong interaction with human serum albumin (binding constant M) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Compound 1 : N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride (1052541-49-7)
- Key Differences: 6-Fluoro vs. 3-Phenylpropanamide vs. 3-ethylsulfonyl-benzamide: The phenylpropanamide lacks the sulfonyl group, reducing electron withdrawal and possibly hydrogen-bonding capacity.
- Implications : The nitro group in the target compound may enhance binding to electron-deficient active sites, while the ethylsulfonyl group could improve solubility and oxidative stability .
Compound 2 : 2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride (1216418-08-4)
- Key Differences: Chlorophenylthioacetamide vs. ethylsulfonyl-benzamide: The thioether linkage introduces redox sensitivity, whereas the sulfonyl group is more oxidation-resistant.
- Implications : The target compound’s sulfonyl group likely confers greater metabolic stability and stronger electron withdrawal than the thioether in Compound 2 .
Variations in Linker and Functional Groups
Compound 3 : N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride (1052530-89-8)
- Key Differences :
- 4-Methoxybenzothiazole vs. 6-nitrobenzothiazole : The methoxy group is electron-donating, which may reduce electrophilicity compared to the nitro group.
- Carboxamide linkage vs. sulfonyl-benzamide : The carboxamide may participate in stronger hydrogen bonding but lacks the sulfonyl group’s electron-withdrawing effects.
Data Table: Structural and Functional Comparison
| Compound ID | Benzothiazole Substituent | Key Functional Group | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 6-Nitro | 3-Ethylsulfonyl-benzamide | ~560 (estimated) | High electron withdrawal, metabolic stability |
| Compound 1 (1052541-49-7) | 6-Fluoro | 3-Phenylpropanamide | ~480 | Moderate polarity, redox stability |
| Compound 2 (1216418-08-4) | 6-Nitro | Chlorophenylthioacetamide | ~540 | Halogen bonding, redox sensitivity |
| Compound 3 (1052530-89-8) | 4-Methoxy | Carboxamide | ~520 | Electron-donating, strong H-bonding |
Research Findings and Pharmacological Implications
- Electron-Withdrawing Effects : The nitro and sulfonyl groups in the target compound likely enhance binding to targets like kinases or nitroreductases, which are sensitive to electron-deficient ligands .
- Metabolic Stability : Sulfonyl groups (target compound) are less prone to oxidative metabolism compared to thioethers (Compound 2) or fluorinated systems (Compound 1) .
- Solubility: The dimethylaminopropyl chain, common across analogs, improves aqueous solubility, critical for bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the benzo[d]thiazole and benzamide moieties, followed by sulfonation and salt formation. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (DMF or dichloromethane) at 0–25°C .
- Sulfonation : Ethylsulfonyl group introduction via nucleophilic substitution or oxidation; optimize with NaHCO₃ as a base and THF as solvent at 50–60°C .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of sulfonating agent to precursor) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity of the dimethylaminopropyl, ethylsulfonyl, and nitrobenzothiazole groups. Key peaks: nitrobenzo[d]thiazole aromatic protons (~8.2–8.5 ppm), ethylsulfonyl CH₂ (~3.4 ppm) .
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~550–560 Da) and purity (>95%) .
- X-ray crystallography : Resolve 3D conformation, particularly the spatial arrangement of the sulfonyl and nitro groups, which influence biological activity .
Q. What strategies improve aqueous solubility for in vitro assays?
- Methodological Answer :
- Salt formation : Hydrochloride salt enhances solubility via protonation of the dimethylamino group (test pH 4–6 buffers) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to maintain solubility without denaturing proteins in assays .
Advanced Research Questions
Q. How do steric and electronic effects of the ethylsulfonyl and nitro groups influence target binding?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The ethylsulfonyl group may occupy hydrophobic pockets, while the nitro group participates in hydrogen bonding with active-site residues .
- SAR studies : Synthesize analogs (e.g., methylsulfonyl or unsubstituted variants) and compare IC₅₀ values in enzyme inhibition assays. For example, replace ethylsulfonyl with methylsulfonyl to assess steric tolerance .
Q. What experimental designs address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and normalize data to internal controls (e.g., ATP levels for viability assays).
- Counter-screen : Test off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific binding .
- Meta-analysis : Compare datasets using ANOVA to identify outliers; consider batch variability in compound purity as a confounding factor .
Q. How can metabolic stability be assessed for in vivo applications?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human or murine) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
